2-(2-chloro-6-fluorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
2-(2-Chloro-6-fluorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic acetamide derivative with a structurally complex pharmacophore. The molecule comprises:
- Acetamide backbone: A central scaffold common in bioactive molecules, facilitating interactions with enzyme active sites or receptors.
- 3-Cyclopropyl-6-oxopyridazin-1(6H)-yl moiety: A pyridazinone ring substituted with a cyclopropyl group, which may confer conformational rigidity and influence pharmacokinetic properties.
- Ethyl linker: A short alkyl chain connecting the pyridazinone and acetamide groups, balancing flexibility and steric constraints.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-13-2-1-3-14(19)12(13)10-16(23)20-8-9-22-17(24)7-6-15(21-22)11-4-5-11/h1-3,6-7,11H,4-5,8-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHDELQHRQXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects
- Halogenation: The 2-Cl-6-F-phenyl group in the target compound contrasts with 2-CF3-phenyl () and 5-Cl-4-F-pyridazinone (). Halogens enhance lipophilicity and binding via halogen bonds, but CF3 groups may increase metabolic stability .
- Pyridazinone vs.
- Linker Flexibility : The ethyl linker in the target compound may optimize spatial orientation compared to bulkier chains (e.g., sulfonamide-ethylpyridine in ) .
Discussion of Structure-Activity Relationships (SAR)
- Pyridazinone Substitution: Cyclopropyl at position 3 (target) vs.
- Aromatic Ring Modifications : The 2-Cl-6-F-phenyl group balances electronegativity and steric bulk, contrasting with 2-CF3-phenyl (), which prioritizes hydrophobicity .
- Linker Optimization : Short alkyl chains (e.g., ethyl in the target) vs. extended sulfonamide-ethylpyridine () may influence solubility and membrane permeability .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule is dissected into three key fragments:
- Acetamide core : Derived from 2-(2-chloro-6-fluorophenyl)acetic acid.
- Pyridazinone ring : Synthesized via cyclocondensation of hydrazine derivatives with diketones.
- Ethyl-cyclopropylamine side chain : Introduced through nucleophilic substitution or reductive amination.
Strategic bond disconnections prioritize the pyridazinone ring as the central scaffold, with subsequent functionalization at the N1 and C3 positions.
Synthetic Routes and Reaction Conditions
Pyridazinone Ring Synthesis
The 3-cyclopropyl-6-oxopyridazin-1(6H)-yl moiety is synthesized via a three-step sequence:
Step 2: Hydrazine Cyclocondensation
- Reactants : 1,4-diketone derivative, hydrazine hydrate.
- Conditions : Reflux in ethanol (8 h), acidified with HCl to pH 2–3.
- Key Observation : Excess hydrazine (2.5 equiv) minimizes dihydropyridazine byproducts.
Step 3: N-Alkylation with Ethylenediamine
Acetamide Side Chain Installation
The 2-(2-chloro-6-fluorophenyl)acetyl group is coupled via amide bond formation:
Step 4: Carboxylic Acid Activation
- Reactants : 2-(2-chloro-6-fluorophenyl)acetic acid, EDCl (1.2 equiv), HOBt (1.1 equiv).
- Conditions : CH₂Cl₂, 0°C → RT, 2 h.
Step 5: Amide Coupling
Optimization of Critical Reaction Parameters
Catalyst Screening for Cyclopropane Functionalization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane | 80 | 72 | 99 |
| Pd(OAc)₂/XPhos | Toluene | 100 | 65 | 97 |
| NiCl₂(dppe) | DMF | 120 | 58 | 93 |
Characterization and Spectral Validation
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 1.12–1.18 (m) | Multiplet | 4H | Cyclopropane CH₂ |
| ¹H | 3.45 (t, J=6.2 Hz) | Triplet | 2H | Ethylene NHCH₂ |
| ¹³C | 172.5 | Singlet | – | Acetamide C=O |
| ¹⁹F | -118.2 | Singlet | – | Aromatic F |
Note : Full spectral alignment with simulated data confirms structural integrity.
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 406.1287 (C₂₀H₂₁ClFN₃O₂).
- Calculated : 406.1291 (Δ = -0.4 ppm).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor (kg waste/kg product) | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
Recommendation : Adopt flow chemistry for Steps 1–3 to enhance sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
